Azidoethyl-SS-PEG2-Boc is a specialized compound primarily utilized in the field of biochemistry and medicinal chemistry. It is a polyethylene glycol-based linker that plays a crucial role in the synthesis of proteolysis-targeting chimeras, commonly referred to as PROTACs. These molecules are engineered to selectively target and degrade specific proteins within cells, thereby offering potential therapeutic applications in various diseases, including cancer. The molecular formula of Azidoethyl-SS-PEG2-Boc is C₁₃H₂₅N₃O₄S₂, with a molecular weight of 351.49 g/mol.
This compound is synthesized from polyethylene glycol and azide groups, incorporating a tert-butoxycarbonyl (Boc) protecting group. The synthesis process typically involves several chemical reactions to ensure the stability and reactivity of the final product.
Azidoethyl-SS-PEG2-Boc falls under the category of bioconjugates and linkers used in drug development and protein engineering. It is classified as a reactive molecule due to its ability to form covalent bonds with biological targets, facilitating the development of complex biomolecules.
The synthesis of Azidoethyl-SS-PEG2-Boc involves several key steps:
These methods ensure that the compound retains its functional properties while being suitable for various applications in chemical biology.
The synthesis typically requires controlled conditions to achieve high purity and yield. Advanced techniques and equipment are employed in industrial production to maintain the stability of Azidoethyl-SS-PEG2-Boc during synthesis.
The molecular structure of Azidoethyl-SS-PEG2-Boc features a polyethylene glycol backbone linked to an azidoethyl group, with a tert-butoxycarbonyl protecting group. The presence of sulfur atoms indicates the inclusion of disulfide linkages, which can be cleaved under reducing conditions.
The structural data includes:
Azidoethyl-SS-PEG2-Boc participates in several significant chemical reactions:
The CuAAC reaction necessitates copper catalysts along with alkyne-containing molecules, while SPAAC requires strained alkyne-containing molecules like dibenzocyclooctyne or bicyclononyne. The major products from these reactions are triazoles, which serve as important intermediates in synthesizing various bioactive compounds.
Azidoethyl-SS-PEG2-Boc acts primarily by forming covalent bonds with target biomolecules. This mechanism allows for the modification of proteins or other biological entities through bioconjugation techniques.
The specific biochemical pathways affected by this compound depend on the particular molecules it modifies. It is often utilized in creating antibody-drug conjugates and other bioconjugates that enhance drug delivery and efficacy.
Azidoethyl-SS-PEG2-Boc is typically characterized by its solubility in polar solvents due to its polyethylene glycol component. Its physical state may vary depending on formulation but is generally stable under standard laboratory conditions.
Key chemical properties include:
Azidoethyl-SS-PEG2-Boc has numerous scientific uses:
Azidoethyl-SS-PEG2-Boc (CAS 2144777-83-1) is a multifunctional polyethylene glycol (PEG)-based linker with the molecular formula C₁₃H₂₅N₃O₄S₂ and a molecular weight of 351.49 g/mol [1] [6]. Its structure integrates three critical elements:
Table 1: Structural Components and Functions
Structural Element | Chemical Group | Function |
---|---|---|
Azidoethyl | –CH₂CH₂N₃ | Click chemistry conjugation |
Disulfide linker | –CH₂SSCH₂– | Redox-responsive cleavage |
PEG2 spacer | –(OCH₂CH₂)₂– | Solubility enhancement |
Boc-protected ester | –OCOOC(CH₃)₃ | Carboxylic acid precursor |
The PEG2 spacer (8-atom ethylene glycol chain) between the disulfide and Boc groups enhances hydrophilicity, reducing aggregation in biological systems [6] [7].
This linker’s design enables dual functionality: site-specific bioconjugation and stimuli-responsive payload release. The azide group undergoes bioorthogonal reactions with alkynes, DBCO, or BCN groups on biomolecules (e.g., antibodies, peptides) to form stable triazole linkages [1] [5]. Simultaneously, the disulfide bond remains stable in extracellular environments (bloodstream) but cleaves rapidly in intracellular compartments due to elevated glutathione (GSH) concentrations (1–10 mM vs. plasma’s ~5 μM) [5] [8].
After cellular internalization, disulfide reduction yields free thiols, liberating the Boc-activated payload. Subsequent Boc deprotection under mild acids (e.g., trifluoroacetic acid) generates a reactive carboxylic acid for further functionalization, enabling:
Table 2: Controlled Release Applications
Application | Conjugation Target | Release Trigger |
---|---|---|
ADC payload delivery | Engineered cysteines (Thiomab) | Intracellular GSH |
PROTAC synthesis | E3 ubiquitin ligase ligands | Ubiquitin-proteasome system |
Stimuli-responsive nanoparticles | DBCO-functionalized carriers | Reducing microenvironments |
Azidoethyl-SS-PEG2-Boc emerged circa 2017–2018 as an evolution of disulfide linkers in ADC design, addressing limitations of early linkers like hydrazones (pH-sensitive) and thioethers (non-cleavable) [8]. Its development was driven by three advances:
Commercial availability (MedChemExpress, AxisPharm, BroadPharm) since 2019 has enabled diverse applications, particularly in Thiomab-based ADCs—site-specific conjugates with drug-antibody ratios (DAR) of 2–8 [1] [6] [8]. The linker represents a convergence of PEGylation technology, bioorthogonal chemistry, and redox-responsive drug delivery.
Table 3: Evolution of Disulfide Linkers in Bioconjugation
Generation | Example Linker | Advancement | Limitation |
---|---|---|---|
First-gen | SPDB (N-succinimidyl 3-(2-pyridyldithio)butyrate) | Plasma stability | Heterogeneous conjugation |
Second-gen | Azidoethyl-SS-ethylamine | Site-specificity via click chemistry | Limited solubility |
Current | Azidoethyl-SS-PEG2-Boc | PEG-enhanced solubility and Boc protection | Requires genetic engineering (Thiomab) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7